molecular formula C11H16BrN3O B279616 4-bromo-N-cyclopentyl-1,3-dimethyl-1H-pyrazole-5-carboxamide

4-bromo-N-cyclopentyl-1,3-dimethyl-1H-pyrazole-5-carboxamide

Katalognummer B279616
Molekulargewicht: 286.17 g/mol
InChI-Schlüssel: XISKALYMJCOLIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-N-cyclopentyl-1,3-dimethyl-1H-pyrazole-5-carboxamide, also known as BRL-15572, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has been found to have an effect on certain biochemical and physiological processes in the body.

Wirkmechanismus

4-bromo-N-cyclopentyl-1,3-dimethyl-1H-pyrazole-5-carboxamide acts as a selective antagonist of the CB1 receptor, which is a G protein-coupled receptor that is mainly expressed in the central nervous system. The CB1 receptor is involved in the regulation of various physiological processes such as pain sensation, appetite, and mood. 4-bromo-N-cyclopentyl-1,3-dimethyl-1H-pyrazole-5-carboxamide binds to the CB1 receptor and blocks its activation by endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). This leads to a decrease in the activity of the endocannabinoid system and a reduction in the physiological effects that are mediated by this system.
Biochemical and Physiological Effects:
4-bromo-N-cyclopentyl-1,3-dimethyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to reduce food intake and body weight in animal models of obesity. 4-bromo-N-cyclopentyl-1,3-dimethyl-1H-pyrazole-5-carboxamide has also been shown to reduce the rewarding effects of drugs of abuse such as cocaine and alcohol. In addition, 4-bromo-N-cyclopentyl-1,3-dimethyl-1H-pyrazole-5-carboxamide has been found to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 4-bromo-N-cyclopentyl-1,3-dimethyl-1H-pyrazole-5-carboxamide in lab experiments is its selectivity for the CB1 receptor. This allows researchers to study the specific effects of blocking this receptor without interfering with other physiological processes. However, one limitation of using 4-bromo-N-cyclopentyl-1,3-dimethyl-1H-pyrazole-5-carboxamide is its relatively low potency compared to other CB1 receptor antagonists such as rimonabant. This may require the use of higher doses of 4-bromo-N-cyclopentyl-1,3-dimethyl-1H-pyrazole-5-carboxamide in lab experiments, which could lead to non-specific effects.

Zukünftige Richtungen

There are several future directions for research on 4-bromo-N-cyclopentyl-1,3-dimethyl-1H-pyrazole-5-carboxamide. One area of interest is the potential therapeutic applications of this compound in the treatment of obesity, addiction, and other disorders related to the endocannabinoid system. Further studies are needed to determine the efficacy and safety of 4-bromo-N-cyclopentyl-1,3-dimethyl-1H-pyrazole-5-carboxamide in clinical trials. Another area of interest is the development of more potent and selective CB1 receptor antagonists that could be used in lab experiments and clinical trials. Finally, the molecular mechanisms underlying the effects of 4-bromo-N-cyclopentyl-1,3-dimethyl-1H-pyrazole-5-carboxamide on the endocannabinoid system need to be further elucidated to fully understand its potential therapeutic applications.

Synthesemethoden

The synthesis of 4-bromo-N-cyclopentyl-1,3-dimethyl-1H-pyrazole-5-carboxamide involves the reaction of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid with cyclopentylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain 4-bromo-N-cyclopentyl-1,3-dimethyl-1H-pyrazole-5-carboxamide in its pure form.

Wissenschaftliche Forschungsanwendungen

4-bromo-N-cyclopentyl-1,3-dimethyl-1H-pyrazole-5-carboxamide has been studied for its potential therapeutic applications in various areas of research. It has been found to have an effect on the endocannabinoid system, which is involved in the regulation of various physiological processes such as pain sensation, appetite, and mood. 4-bromo-N-cyclopentyl-1,3-dimethyl-1H-pyrazole-5-carboxamide has been shown to act as a selective antagonist of the CB1 receptor, which is one of the two main receptors of the endocannabinoid system. This makes 4-bromo-N-cyclopentyl-1,3-dimethyl-1H-pyrazole-5-carboxamide a potential candidate for the treatment of obesity, addiction, and other disorders related to the endocannabinoid system.

Eigenschaften

Molekularformel

C11H16BrN3O

Molekulargewicht

286.17 g/mol

IUPAC-Name

4-bromo-N-cyclopentyl-2,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C11H16BrN3O/c1-7-9(12)10(15(2)14-7)11(16)13-8-5-3-4-6-8/h8H,3-6H2,1-2H3,(H,13,16)

InChI-Schlüssel

XISKALYMJCOLIT-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1Br)C(=O)NC2CCCC2)C

Kanonische SMILES

CC1=NN(C(=C1Br)C(=O)NC2CCCC2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.